molecular formula C12H16Ti B15133095 Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl-

Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl-

Cat. No.: B15133095
M. Wt: 208.12 g/mol
InChI Key: QWHJQOJNNKDPBE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- typically involves the reaction of titanium tetrachloride (TiCl4) with cyclopentadienyl magnesium bromide (CpMgBr) in an inert atmosphere. The reaction proceeds as follows:

TiCl4+2CpMgBrTi(Cp)2Cl2+2MgBrClTiCl_4 + 2 CpMgBr \rightarrow Ti(Cp)_2Cl_2 + 2 MgBrCl TiCl4​+2CpMgBr→Ti(Cp)2​Cl2​+2MgBrCl

The resulting titanium dichloride complex is then treated with methyl lithium (MeLi) to replace the chlorine atoms with methyl groups, yielding the final product:

Ti(Cp)2Cl2+2MeLiTi(Cp)2Me2+2LiClTi(Cp)_2Cl_2 + 2 MeLi \rightarrow Ti(Cp)_2Me_2 + 2 LiCl Ti(Cp)2​Cl2​+2MeLi→Ti(Cp)2​Me2​+2LiCl

Industrial Production Methods

Industrial production of titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and other oxidation products.

    Reduction: It can be reduced to lower oxidation states of titanium.

    Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are employed for substitution reactions.

Major Products Formed

    Oxidation: Titanium dioxide (TiO2)

    Reduction: Lower oxidation state titanium compounds

    Substitution: Various substituted titanium complexes

Scientific Research Applications

Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.

    Biology: The compound is studied for its potential use in bioinorganic chemistry and as a model for metalloenzyme active sites.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.

    Industry: It is used in the production of high-performance materials, such as advanced ceramics and coatings.

Mechanism of Action

The mechanism of action of titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- involves its ability to coordinate with various substrates through its titanium center. The cyclopentadienyl ligands provide stability to the titanium atom, allowing it to participate in various catalytic cycles. The compound can activate small molecules, such as olefins, by coordinating to the titanium center and facilitating their transformation into useful products.

Comparison with Similar Compounds

Similar Compounds

  • Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro-
  • Titanium, bis(eta5-2,4-cyclopentadien-1-yl)[1,1’-(eta2-1,2-ethynediyl)bis(1,1,1-trimethylsilane)]

Uniqueness

Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- is unique due to its specific combination of cyclopentadienyl and methyl ligands, which confer distinct chemical properties. Compared to its difluoro counterpart, the dimethyl variant exhibits different reactivity and stability profiles, making it suitable for specific catalytic applications. The presence of methyl groups also influences its solubility and interaction with other molecules, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H16Ti

Molecular Weight

208.12 g/mol

InChI

InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;

InChI Key

QWHJQOJNNKDPBE-UHFFFAOYSA-N

Canonical SMILES

[CH3].[CH3].C1=C[CH]C=C1.C1=C[CH]C=C1.[Ti]

Origin of Product

United States

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